molecular formula C8H6Br2O B1530502 2,5-Dibromo-4-methylbenzaldehyde CAS No. 706820-09-9

2,5-Dibromo-4-methylbenzaldehyde

Cat. No.: B1530502
CAS No.: 706820-09-9
M. Wt: 277.94 g/mol
InChI Key: ZRLRTUFATSTXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6Br2O. It is characterized by a benzene ring substituted with two bromine atoms at positions 2 and 5, a methyl group at position 4, and an aldehyde group at position 1. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of 4-Methylbenzaldehyde: The compound can be synthesized by the bromination of 4-methylbenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the degree of bromination.

  • Direct Halogenation: Another method involves the direct halogenation of 2,5-dimethylbenzaldehyde using bromine in the presence of a Lewis acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes that ensure consistent quality and yield. The use of automated systems and advanced reaction monitoring techniques helps in scaling up the production while maintaining safety and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 2,5-dibromo-4-methylbenzyl alcohol.

  • Substitution: The bromine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the aldehyde group.

  • Substitution: Nucleophiles such as amines and alkoxides are used in substitution reactions, often requiring high temperatures and strong bases.

Major Products Formed:

  • Oxidation: 2,5-Dibromo-4-methylbenzoic acid

  • Reduction: 2,5-Dibromo-4-methylbenzyl alcohol

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dibromo-4-methylbenzaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 2-Bromo-4-methylbenzaldehyde: Similar structure but with only one bromine atom.

  • 2,5-Dimethoxy-4-methylbenzaldehyde: Similar structure but with methoxy groups instead of bromine atoms.

Uniqueness: 2,5-Dibromo-4-methylbenzaldehyde is unique due to the presence of two bromine atoms, which significantly alters its reactivity and chemical properties compared to its similar counterparts. This makes it particularly useful in specific chemical reactions and applications where the presence of bromine atoms is advantageous.

Properties

IUPAC Name

2,5-dibromo-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLRTUFATSTXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-4-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-4-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,5-Dibromo-4-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,5-Dibromo-4-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,5-Dibromo-4-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,5-Dibromo-4-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.